5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole
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Overview
Description
5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole is a heterocyclic compound that combines three distinct rings: a thiophene ring, a thiazole ring, and an isoxazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of multiple heteroatoms (sulfur, nitrogen, and oxygen) within its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known that isoxazoles, a class of compounds to which this molecule belongs, have been used as biologically active compounds in medicinal chemistry . They possess various types of biological activity such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic .
Mode of Action
It is known that isoxazoles interact with their targets in a variety of ways, often leading to changes in cellular function . The presence of the labile N–O bond in the isoxazole ring allows for various transformations, making isoxazoles especially synthetically useful .
Biochemical Pathways
It is known that isoxazoles can affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The presence of sulfur in the thiazole ring enhances the pharmacological properties of these compounds .
Result of Action
It is known that isoxazoles possess various types of biological activity, suggesting that they can have a range of effects at the molecular and cellular level .
Action Environment
It is known that the chemical properties of isoxazoles can be influenced by various factors, including temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole typically involves the construction of each ring system followed by their subsequent coupling. One common approach is to start with the synthesis of the thiazole ring, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors. The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
The isoxazole ring can be constructed through the reaction of aldehydes with primary nitro compounds, leading to the formation of isoxazoline-N-oxides or isoxazole derivatives . The final step involves the coupling of these ring systems under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of microwave-assisted synthesis, which has been reported to enhance reaction rates and improve product yields . Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced heterocyclic rings with altered electronic properties.
Scientific Research Applications
5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties
Materials Science: The compound can be used in the development of organic semiconductors, sensors, and other advanced materials due to its electronic properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Isoxazole Derivatives: Isoxazole-based compounds, such as certain anti-inflammatory drugs, share the isoxazole ring and have therapeutic potential.
Thiophene Derivatives: Thiophene-based compounds, such as suprofen, are known for their anti-inflammatory properties.
Uniqueness
5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole is unique due to the combination of three distinct heterocyclic rings within a single molecule
Properties
IUPAC Name |
5-(2-thiophen-2-yl-1,3-thiazol-5-yl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS2/c1-2-8(14-5-1)10-11-6-9(15-10)7-3-4-12-13-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCIOQSNFFERRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(S2)C3=CC=NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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